molecular formula C7H9N3O B136969 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) CAS No. 126352-86-1

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)

Cat. No. B136969
M. Wt: 151.17 g/mol
InChI Key: XYNHWWMTNSUYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. The compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, it inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).

Biochemical And Physiological Effects

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. In addition, it has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to have low toxicity and high efficacy in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for research on 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) involves the reaction of 4-methyl-5-nitroimidazole with hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid. The resulting product is then subjected to reduction and cyclization reactions to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have antiviral activity against herpes simplex virus.

properties

CAS RN

126352-86-1

Product Name

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

7-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carbaldehyde

InChI

InChI=1S/C7H9N3O/c1-6-4-8-10-3-2-9(5-11)7(6)10/h4-5H,2-3H2,1H3

InChI Key

XYNHWWMTNSUYBE-UHFFFAOYSA-N

SMILES

CC1=C2N(CCN2N=C1)C=O

Canonical SMILES

CC1=C2N(CCN2N=C1)C=O

synonyms

1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.